2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
CAS No.: 757192-80-6
Cat. No.: VC7722580
Molecular Formula: C15H15ClFNO
Molecular Weight: 279.74
* For research use only. Not for human or veterinary use.
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one - 757192-80-6](/images/structure/VC7722580.png)
Specification
CAS No. | 757192-80-6 |
---|---|
Molecular Formula | C15H15ClFNO |
Molecular Weight | 279.74 |
IUPAC Name | 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Standard InChI | InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3 |
Standard InChI Key | KAUMMPNJELYZSJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name, 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, reflects its substitution pattern:
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Pyrrole ring: Substituted at positions 1, 2, and 5 with a 3-fluoro-4-methylphenyl group, methyl group, and methyl group, respectively.
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Ethanone backbone: A chloro group at the second carbon and a ketone at the first carbon.
Molecular Formula:
Molecular Weight: 295.76 g/mol (calculated from atomic masses) .
Structural Characterization
Key spectroscopic identifiers include:
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SMILES: ClC(C(=O)C1=C(N(C1C)CC2=CC(=C(C=C2)F)C)C)C
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InChIKey: ZRWNLGWVEFYHTC-UHFFFAOYSA-N (predicted via analog comparison) .
The fluorine atom at the meta position and methyl group at the para position on the phenyl ring introduce steric and electronic effects that may influence reactivity and intermolecular interactions .
Synthesis and Reactivity
Proposed Synthetic Routes
While no direct synthesis is reported, plausible pathways include:
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Friedel-Crafts Acylation: Reacting 1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
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Nucleophilic Substitution: Starting from a pre-acylated pyrrole derivative, introducing the chloro group via Cl⁻ displacement of a leaving group (e.g., bromide) .
Reactivity Profile
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Nucleophilic Substitution: The chloro group is susceptible to displacement by amines, thiols, or alkoxides, enabling derivative synthesis.
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Ketone Reactions: The ethanone moiety can undergo reductions (e.g., to secondary alcohols) or condensations (e.g., Schiff base formation).
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Electrophilic Aromatic Substitution: The pyrrole ring’s electron-rich nature allows for further functionalization at vacant positions .
Physicochemical Properties
Calculated and Experimental Data
The relatively high logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Biological Activity and Applications
Material Science Applications
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